

# Spectroscopic Profile of Benzene-1,3-dicarboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *benzene-1,3-dicarboxylic acid*

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This technical guide provides a comprehensive overview of the spectroscopic data for **benzene-1,3-dicarboxylic acid** (isophthalic acid), a key aromatic dicarboxylic acid utilized in the synthesis of various polymers, resins, and pharmaceutical intermediates. This document details infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) data, supplemented by comprehensive experimental protocols.

## Spectroscopic Data

The following sections present the key spectroscopic data for **benzene-1,3-dicarboxylic acid** in a structured format to facilitate analysis and comparison.

### Infrared (IR) Spectroscopy

The FT-IR spectrum of **benzene-1,3-dicarboxylic acid** reveals characteristic absorption bands corresponding to its principal functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic Acid
3100-3000	C-H stretch	Aromatic
1720-1680	C=O stretch	Carboxylic Acid
1610, 1585, 1470	C=C stretch	Aromatic Ring
1420	O-H bend	Carboxylic Acid
1300	C-O stretch	Carboxylic Acid
920	O-H bend (out-of-plane)	Carboxylic Acid Dimer
750	C-H bend (out-of-plane)	1,3-Disubstituted Benzene

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Due to the symmetry of **benzene-1,3-dicarboxylic acid**, the number of unique signals is reduced.

The <sup>1</sup>H NMR spectrum, typically recorded in a solvent like DMSO-d<sub>6</sub>, exhibits three distinct signals.<sup>[1]</sup>

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~13.3	Singlet (broad)	2H	Carboxylic Acid (-COOH)
~8.55	Singlet	1H	H-2
~8.22	Doublet of doublets	2H	H-4, H-6
~7.68	Triplet	1H	H-5

The proton-decoupled <sup>13</sup>C NMR spectrum shows four signals, consistent with the molecule's symmetry.

Chemical Shift ( $\delta$ , ppm)	Assignment
~167	C=O (Carboxylic Acid)
~133	C-1, C-3 (ipso-Carbons)
~131	C-5
~130	C-4, C-6
~129	C-2

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **benzene-1,3-dicarboxylic acid** results in a distinct fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
166	~83	$[M]^+$ (Molecular Ion)
149	100	$[M - OH]^+$
121	~34	$[M - COOH]^+$
105	~3	$[C_6H_5CO]^+$
93	~5	$[C_6H_5O]^+$
77	~7	$[C_6H_5]^+$
65	~35	$[C_5H_5]^+$
51	~10	$[C_4H_3]^+$
39	~10	$[C_3H_3]^+$

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

### Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Protocol (ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid **benzene-1,3-dicarboxylic acid** sample onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
- Clean the ATR crystal thoroughly after the measurement.

Protocol (KBr Pellet):

- Grind a small amount (1-2 mg) of **benzene-1,3-dicarboxylic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the IR spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer.

#### $^1\text{H}$ and $^{13}\text{C}$ NMR Protocol:

- Weigh approximately 10-20 mg of **benzene-1,3-dicarboxylic acid** and dissolve it in a suitable deuterated solvent (e.g., 0.75 mL of DMSO- $\text{d}_6$ ) in a clean, dry NMR tube.
- Gently agitate the tube to ensure complete dissolution.
- Place the NMR tube in the spectrometer's probe.
- Lock and shim the magnetic field to optimize homogeneity.
- Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- For the  $^{13}\text{C}$  NMR spectrum, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A longer acquisition time and a greater number of scans are necessary due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.

## Mass Spectrometry (MS)

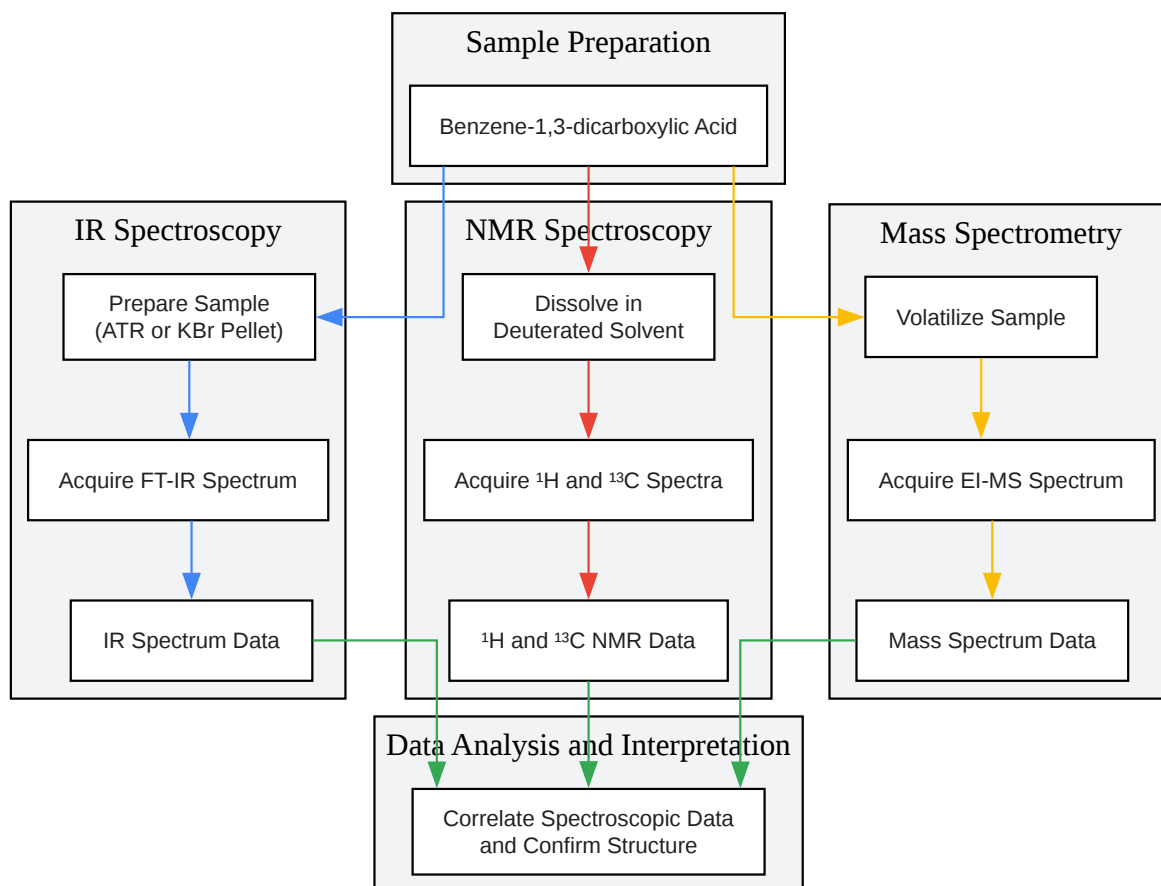
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

#### Protocol:

- Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- Heat the probe to volatilize the sample into the ion source.
- Ionize the gaseous molecules using a standard electron energy of 70 eV.
- Accelerate the resulting ions into the mass analyzer.
- Scan a mass-to-charge ( $m/z$ ) range of approximately 35-200 to detect the molecular ion and major fragments.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **benzene-1,3-dicarboxylic acid**.



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Caption: Workflow for Spectroscopic Analysis of **Benzene-1,3-dicarboxylic Acid**.

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## References

- 1. Benzene-1,3-dicarboxylic acid;silver | C<sub>8</sub>H<sub>6</sub>Ag<sub>2</sub>O<sub>4</sub> | CID 72451965 - PubChem [pubchem.ncbi.nlm.nih.gov]
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